

# Application Notes and Protocols for Avadomide (CC-122) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **avadomide** (CC-122), a novel cereblon E3 ligase modulating agent. The protocols detailed below are based on established methodologies from preclinical studies and are intended to guide researchers in the investigation of **avadomide**'s therapeutic potential in hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).

### **Mechanism of Action**

**Avadomide** exerts its potent antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This binding event selectively recruits the lymphoid transcription factors lkaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation. [1][2][3] The degradation of these transcription factors leads to two primary downstream effects:

- Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos results in decreased proliferation and increased apoptosis.[1][2] Avadomide has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.[1][4]
- Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to enhanced immune function, including increased production of Interleukin-2 (IL-2) and overall T-cell and NK-cell costimulation.[1]



## **Data Presentation**

In Vitro Efficacy of Avadomide in DLBCL Cell Lines

| Cell Line Subtype | Cell Line  | IC50 (μM)  | Reference |
|-------------------|------------|------------|-----------|
| ABC-DLBCL         | TMD8       | 0.01 - 1.5 | [5]       |
| OCI-Ly10          | 0.01 - 1.5 | [5]        |           |
| U2932             | 0.01 - 1.5 | [5]        | _         |
| HBL-1             | 0.01 - 1.5 | [5]        | _         |
| GCB-DLBCL         | SU-DHL-4   | 0.01 - 1.5 | [5]       |
| Karpas 422        | 0.01 - 1.5 | [5]        |           |
| OCI-Ly1           | 0.01 - 1.5 | [5]        | _         |

Note: A specific IC50 value for each cell line was not available in the search results; however, the referenced study indicates that the IC50 values for the listed cell lines fall within the 0.01-1.5µM range.

## In Vivo Efficacy of Avadomide in DLBCL Xenograft

**Model** 

| Xenograft<br>Model      | Treatment | Dosing<br>Schedule | Tumor Growth<br>Inhibition (%)        | Reference |
|-------------------------|-----------|--------------------|---------------------------------------|-----------|
| GCB-DLBCL<br>(SU-DHL-4) | Avadomide | Not Specified      | Significant reduction in tumor growth | [5][6]    |
| ABC-DLBCL<br>(TMD8)     | Avadomide | Not Specified      | Significant reduction in tumor growth | [5][6]    |

Note: Specific dosing (mg/kg) and quantitative tumor growth inhibition percentages were not detailed in the provided search results.



# Experimental Protocols In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **avadomide** in DLBCL cell lines.

#### Materials:

- DLBCL cell lines (e.g., TMD8, SU-DHL-4)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- Avadomide (CC-122)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Luminometer

#### Procedure:

- Culture DLBCL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Prepare a stock solution of **avadomide** in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., a range from 0.001 to 10  $\mu$ M).
- Seed the DLBCL cells into 96-well plates at a density of 1 x 10 $^4$  cells/well in 100  $\mu$ L of culture medium.
- Add 100 μL of the avadomide dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
- Incubate the plates for 72 hours at 37°C.



- Allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100 μL of the cell viability reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the log of the avadomide concentration and fitting the data to a four-parameter logistic curve.

## In Vivo DLBCL Xenograft Model

This protocol outlines the establishment of a subcutaneous DLBCL xenograft model to evaluate the in vivo efficacy of **avadomide**.

#### Materials:

- Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
- DLBCL cell line (e.g., SU-DHL-4)
- Matrigel®
- Avadomide (CC-122)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers
- Animal housing facility compliant with institutional guidelines

#### Procedure:

Harvest DLBCL cells during the exponential growth phase.



- Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10<sup>7</sup> cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Prepare avadomide in the vehicle for oral administration.
- Administer **avadomide** or vehicle to the respective groups via oral gavage. Note: The optimal dose and schedule should be determined empirically. Based on clinical trial data, intermittent dosing schedules (e.g., 5 days on/2 days off) have been shown to be effective.
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Ikaros/Aiolos degradation).

## **Western Blot for Ikaros and Aiolos Degradation**

This protocol is for the detection of Ikaros and Aiolos protein levels in DLBCL cells following treatment with **avadomide**.

#### Materials:

- DLBCL cells treated with **avadomide** (as described in the in vitro viability assay)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit



- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies:
  - Rabbit anti-Ikaros (e.g., Santa Cruz Biotechnology)
  - Mouse anti-Aiolos (e.g., Santa Cruz Biotechnology)
  - Anti-β-actin antibody (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Ikaros, Aiolos, and  $\beta$ -actin overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- A reduction in the intensity of the Ikaros and Aiolos bands in the avadomide-treated samples
  relative to the control indicates protein degradation.

### **IL-2 ELISA for T-Cell Activation**

This protocol measures the secretion of IL-2 from primary human T-cells to assess the immunomodulatory activity of **avadomide**.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- T-cell isolation kit
- RPMI-1640 medium with 10% FBS
- Anti-CD3 antibody (for T-cell stimulation)
- Avadomide (CC-122)
- Human IL-2 ELISA kit
- Microplate reader

#### Procedure:

- Isolate primary human T-cells from PBMCs using a negative selection kit.
- Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
- Treat the cells with a range of **avadomide** concentrations (e.g., 1 nM to 1  $\mu$ M).
- Stimulate the T-cells with a suboptimal concentration of plate-bound anti-CD3 antibody.
- Incubate the plate for 48 hours at 37°C.



- · Collect the cell culture supernatants.
- Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
  - Adding the supernatants and IL-2 standards to a pre-coated plate.
  - Incubating with a detection antibody.
  - Adding a substrate and stopping the reaction.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of IL-2 in the supernatants by comparison to the standard curve.
   An increase in IL-2 concentration in the avadomide-treated wells indicates T-cell activation.
   A preclinical study reported an IL-2 half-maximal effective concentration (EC50) of 36 nmol/L for avadomide in T-cells from healthy donors.

## **Visualizations**



Click to download full resolution via product page

Caption: **Avadomide**'s mechanism of action.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Phase I, multicenter, dose-escalation study of avadomide in adult Japanese patients with advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Avadomide (CC-122) in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#avadomide-treatment-protocols-inpreclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com